molecular formula C9H20Cl2N2O3 B2742815 4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride CAS No. 1423024-08-1

4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride

Cat. No.: B2742815
CAS No.: 1423024-08-1
M. Wt: 275.17
InChI Key: KKUZJVWZLHJPDE-UHFFFAOYSA-N
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Description

4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a pentanoic acid backbone substituted with a morpholine ring at the 5-position and an amino group at the 4-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biochemical and pharmacological studies.

Properties

IUPAC Name

4-amino-5-morpholin-4-ylpentanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.2ClH/c10-8(1-2-9(12)13)7-11-3-5-14-6-4-11;;/h8H,1-7,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUZJVWZLHJPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CCC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride typically involves the reaction of 4-morpholinylpentanoic acid with an amine source under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves several steps, including:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Neuroscience Research

Glutamate Receptor Modulation
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride has been identified as a modulator of glutamate receptors, which are critical for synaptic transmission and plasticity. Its agonistic properties at these receptors suggest potential therapeutic applications in neurodegenerative diseases and cognitive disorders. Studies indicate that the compound can influence receptor activity, providing insights into its role in synaptic functions and neuroprotection .

Case Study: Neuroprotective Effects
Research has demonstrated that this compound can protect neurons from excitotoxicity, a condition caused by excessive stimulation of glutamate receptors. In vitro studies showed that treatment with this compound reduced neuronal cell death in models of neurodegeneration .

Pharmaceutical Development

Lead Compound for Drug Development
The compound is being explored as a lead structure for developing new pharmaceuticals targeting neurological disorders. Its unique structural features allow for modifications that can enhance biological activity or specificity towards certain receptors .

Synthesis of Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications. These synthetic pathways enable the creation of various derivatives with potentially improved pharmacological profiles .

Biological Activities

Antiviral and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For example, related compounds have shown efficacy against influenza A virus and various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Activity Target IC50 Value (µM) Notes
AntiviralInfluenza A10.5Effective in inhibiting viral replication
AnticancerMCF-75.85Comparable to standard drug 5-Fluorouracil
AnticancerA54921.3Significant growth inhibition observed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility Profile Primary Applications References
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride Amino, morpholine, dihydrochloride salt ~308.25 (calculated) High water solubility Research reagent, drug discovery
5-(Morpholin-4-yl)pentanoic acid hydrochloride Morpholine, hydrochloride salt ~249.73 (CAS 80667-39-6) Moderate to high solubility Intermediate in organic synthesis
2-Amino-5-phosphono pentanoic acid (APV) Amino, phosphono ~182.12 Water-soluble NMDA receptor antagonist
Pentanoic acid (Valeric acid) Carboxylic acid 102.13 Low water solubility Flavoring agent, industrial
Key Observations :

Morpholine vs. APV’s phosphono group reduces its metabolic stability compared to the morpholine-containing analogue .

Amino Group Positioning: The 4-amino group in the target compound distinguishes it from 5-(morpholin-4-yl)pentanoic acid hydrochloride, which lacks this substituent. This difference likely alters biological activity, as amino groups often participate in hydrogen bonding or catalytic interactions .

Physicochemical and Functional Comparisons

Vapor Pressure and Stability :
  • Pentanoic acid derivatives: Evidence suggests that vapor pressure and stability vary significantly with substituents. For example, hexanoic acid (C6) exhibits lower volatility than pentanoic acid (C5) due to increased chain length, while morpholine-containing derivatives like the target compound are non-volatile due to ionic salt formation .
  • Degradation risks: Heptanoic acid (C7) shows instability under heated GC conditions, but the dihydrochloride salt form of the target compound likely mitigates such degradation .

Biological Activity

4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride (also referred to as compound 1) is a synthetic amino acid derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a pentanoic acid backbone with an amino group and a morpholine ring. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays.

Molecular Formula

  • Molecular Formula : C_{9}H_{18}Cl_{2}N_{2}O_{2}
  • Molecular Weight : 239.16 g/mol

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly the glutamatergic system. It acts as an agonist at specific glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

Key Mechanisms:

  • Glutamate Receptor Modulation : The compound enhances the activity of NMDA receptors, leading to increased calcium influx into neurons, which is vital for synaptic strengthening.
  • Neuroprotective Effects : By modulating excitatory neurotransmission, it may provide neuroprotective effects against excitotoxicity associated with various neurological disorders.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Neuropharmacological Effects

  • Cognitive Enhancement : Studies indicate that this compound may improve learning and memory in animal models by enhancing synaptic plasticity.
  • Antidepressant-like Effects : Animal studies have shown that it exhibits antidepressant-like effects in forced swim tests, suggesting potential therapeutic applications in mood disorders.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which may help mitigate oxidative stress in neuronal tissues.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated cognitive enhancement in mice subjected to learning tasks when treated with varying doses of the compound.
Study 2 Showed significant reduction in depressive behaviors in rodent models, supporting its potential as an antidepressant.
Study 3 Investigated the antioxidant capacity, revealing a decrease in oxidative markers in brain tissues after treatment.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride?

  • Methodological Answer : Nickel-catalyzed amination (e.g., using NiCl₂·glyme complexes) is effective for introducing morpholine moieties into aromatic systems . For the target compound, a multistep synthesis could involve:
  • Step 1 : Coupling a protected pentanoic acid derivative with morpholine under Buchwald-Hartwig conditions.
  • Step 2 : Deprotection of the amino group followed by HCl salt formation.
  • Critical Considerations : Use freshly distilled morpholine (distilled over CaH₂ to remove moisture) to avoid side reactions . Purification via silica gel chromatography (hexanes/ethyl acetate gradient) is recommended for intermediates .

Q. How can the purity and identity of this compound be validated in academic research?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98% by peak area).
  • NMR : Confirm the morpholine ring (δ 3.6–3.8 ppm for -N-CH₂-O-) and dihydrochloride salt formation (broad -NH₃⁺ signals at δ 8.0–8.5 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (e.g., Cl⁻ content ~21.3% for dihydrochloride) .

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

  • Methodological Answer :
  • Polar Solvents : Freely soluble in water, methanol, or ethanol due to the ionic dihydrochloride group and polar morpholine moiety .
  • Stability : Prepare fresh aqueous solutions (pH 4–6) to avoid hydrolysis; avoid prolonged exposure to DMSO, which may promote decomposition .

Q. How should researchers handle discrepancies in reported solubility data?

  • Methodological Answer :
  • Experimental Verification : Conduct parallel solubility tests in PBS, DMSO, and cell culture media at 25°C and 37°C.
  • Contradiction Resolution : If literature conflicts (e.g., ethanol vs. methanol solubility), prioritize data from peer-reviewed pharmacological studies over vendor specifications .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Risk Assessment : Evaluate hazards associated with morpholine (flammability, respiratory irritation) and HCl gas release during synthesis .
  • Mitigation : Use fume hoods, wear nitrile gloves, and store in airtight containers under inert gas (argon) to prevent deliquescence .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on the morpholine ring conformation and HCl salt interactions .
  • Challenges : Crystallization may require slow vapor diffusion (methanol/water) or co-crystallization with crown ethers to stabilize the ionic form .

Q. What strategies address low yields in the final HCl salt formation step?

  • Methodological Answer :
  • Optimization :

Use gaseous HCl in anhydrous ethanol at 0°C to precipitate the dihydrochloride salt.

Monitor pH (target pH ~2–3) and stir for 12 hours to ensure complete protonation .

  • Yield Improvement : Add anti-solvents like diethyl ether to reduce solubility and enhance crystallization .

Q. How do thermodynamic properties (e.g., melting point, stability) vary with synthetic batches?

  • Methodological Answer :
  • DSC/TGA Analysis : Compare melting points (expected range: 180–200°C with decomposition) and thermal stability across batches .
  • Data Interpretation : Batch-to-batch variations >5% in melting points suggest impurities; revisit recrystallization solvents (e.g., ethanol/water vs. acetonitrile) .

Q. What analytical techniques differentiate this compound from its des-chloro or mono-HCl analogs?

  • Methodological Answer :
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 233.1 for the free base and m/z 305.1 (+2HCl) .
  • Ion Chromatography : Quantify Cl⁻ content (theoretical 21.3% for dihydrochloride vs. 12.1% for mono-HCl) .

Q. How can researchers reconcile conflicting bioactivity data in cell-based assays?

  • Methodological Answer :
  • Controlled Variables :

Standardize cell culture conditions (e.g., serum-free media to avoid protein binding).

Pre-equilibrate compound solutions to 37°C to prevent precipitation .

  • Data Normalization : Use internal controls (e.g., L-NIO dihydrochloride, a structurally similar NO synthase inhibitor) to benchmark activity .

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